

Teicoplanin A2-3: Application Notes and Protocols for Experimental Research

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Compound of Interest

Compound Name: Teicoplanin A2-3

Cat. No.: B10858835

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin is a glycopeptide antibiotic derived from the bacterium *Actinoplanes teichomyceticus*.^{[1][2]} It is a complex mixture of several compounds, with Teicoplanin A2 being the main group of active components. Teicoplanin A2 is further composed of five major lipoglycopeptides (A2-1 through A2-5), which differ by the acyl side chains attached to their glucosamine moiety.^{[2][3][4]} **Teicoplanin A2-3** is one of these major, highly potent analogs.^[1] The antibiotic exhibits bactericidal activity exclusively against Gram-positive bacteria, including challenging pathogens like methicillin-resistant *Staphylococcus aureus* (MRSA) and *Enterococcus faecalis*.^{[5][6]} Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.^{[6][7]}

These notes provide essential information for the formulation and experimental use of **Teicoplanin A2-3** in a research setting.

Product Specifications and Formulation

Proper handling and formulation of **Teicoplanin A2-3** are critical for maintaining its stability and ensuring reproducible experimental results. **Teicoplanin A2-3** is typically supplied as a crystalline solid or powder.^[8]

Table 1: Properties and Formulation of **Teicoplanin A2-3**

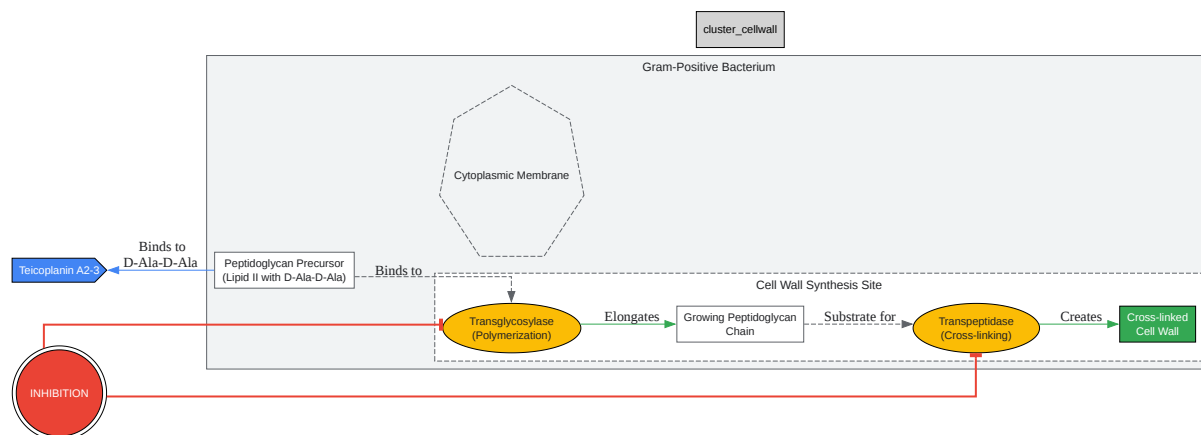
Property	Data	Citations
Molecular Formula	C ₈₈ H ₉₇ Cl ₂ N ₉ O ₃₃	[1][9]
Molecular Weight	1879.7 g/mol	[1][9]
Appearance	White to light yellowish-white powder/solid	[5][10]
Long-Term Storage	Store solid form at -20°C; stable for ≥ 4 years.	[1][8]
Solubility	Soluble in Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and methanol. [1][5][9] Poor solubility in water.[1]	[1][5][9]
Stock Solution Prep.	Prepare a stock solution in DMSO (e.g., at ~0.15 mg/mL). [8] Purge with an inert gas. Store stock solutions at -20°C.	[8]
Aqueous Solution Prep.	For experiments, further dilute the stock solution into aqueous buffers (e.g., PBS).[8] Alternatively, dissolve directly in PBS (pH 7.2) at up to ~0.25 mg/mL. Aqueous solutions are not recommended for storage for more than one day.[8]	[8]

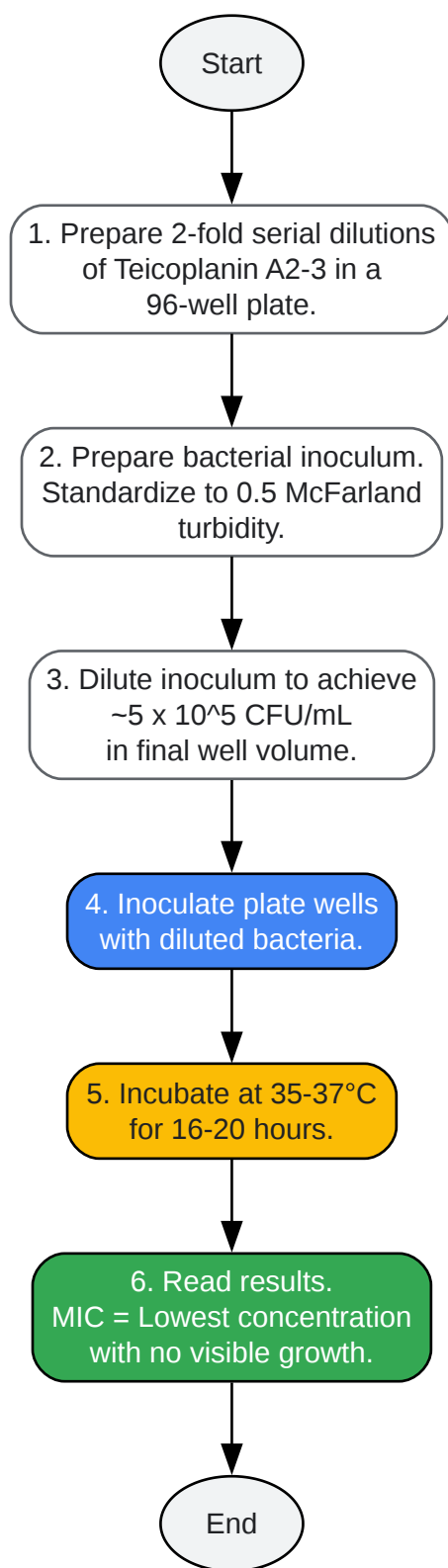
Mechanism of Action

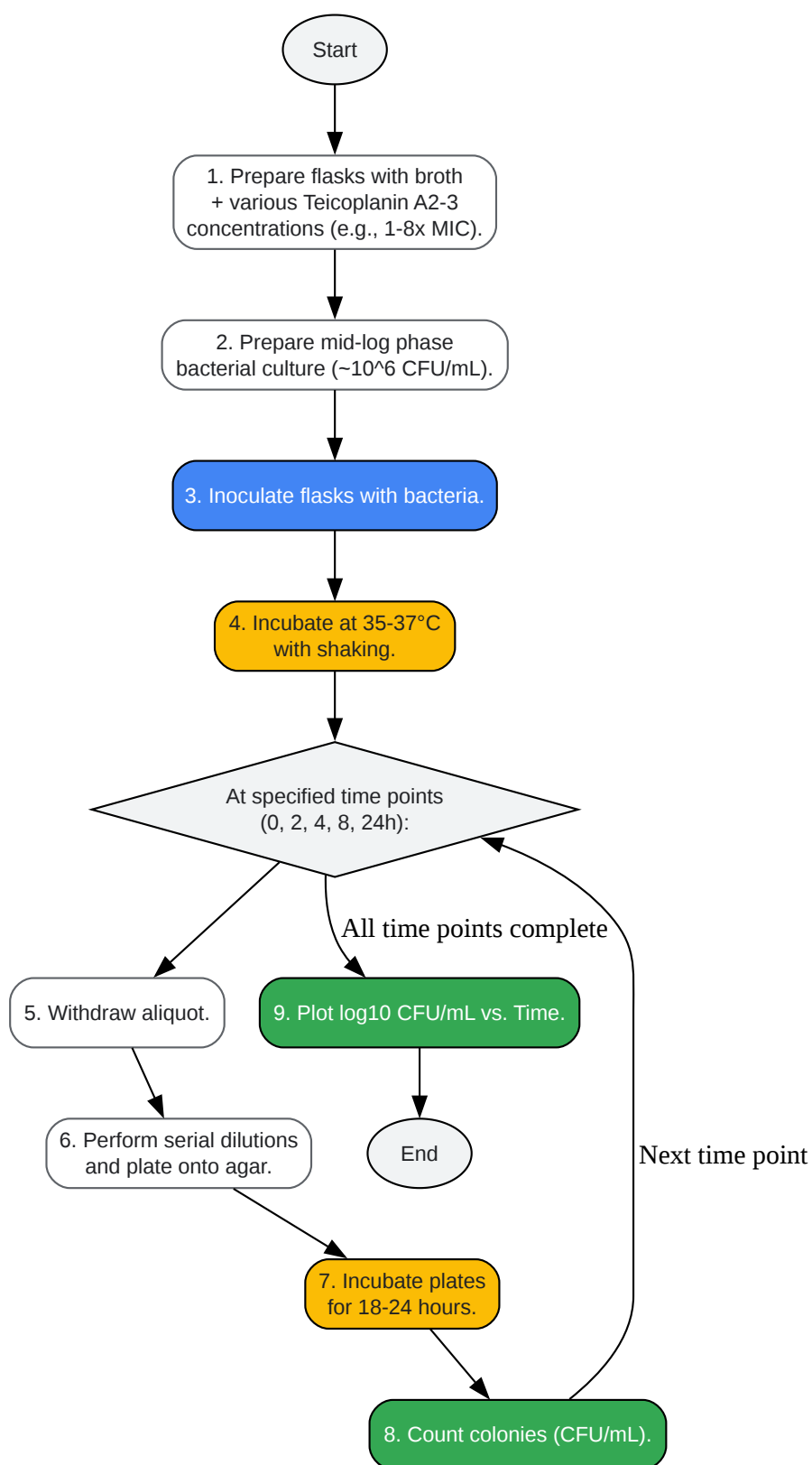
Teicoplanin targets the late stages of peptidoglycan synthesis, a process essential for maintaining the integrity of the bacterial cell wall.[11] It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the pentapeptide precursors used to build the peptidoglycan layer.[6][7] This binding sterically hinders the two crucial final steps of cell wall construction:

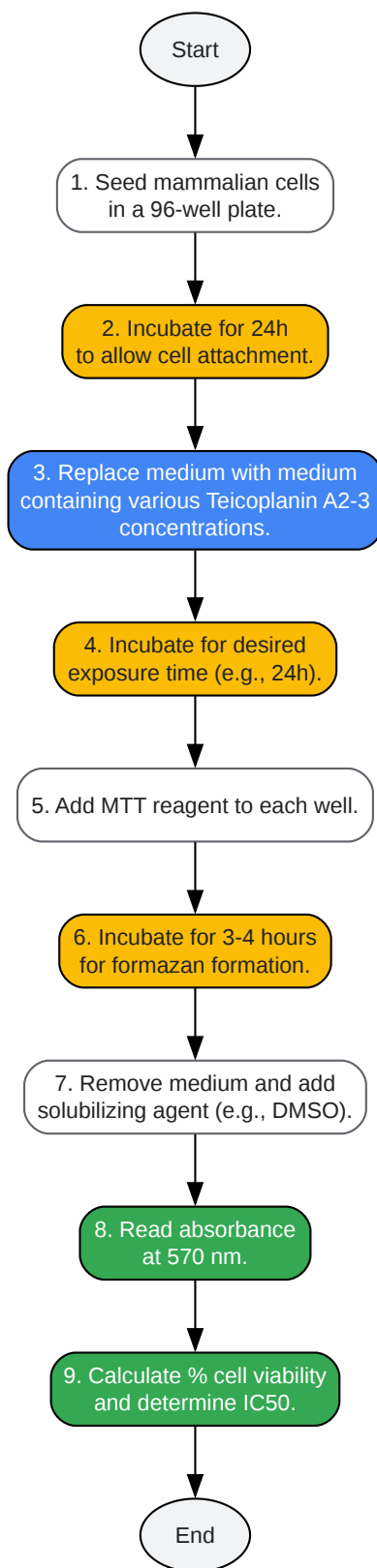
- Transglycosylation (Polymerization): The bulky teicoplanin-precursor complex prevents peptidoglycan polymerase enzymes from adding new subunits to the growing glycan chains.
[7][11]
- Transpeptidation (Cross-linking): The binding also blocks transpeptidase enzymes from creating the peptide cross-links that give the cell wall its structural rigidity.[7][11]

The disruption of this process leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and eventual cell death.[7]









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